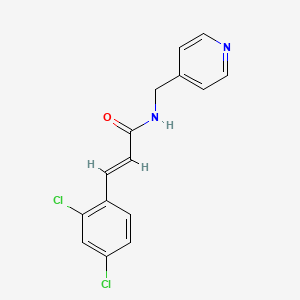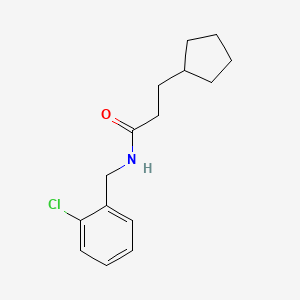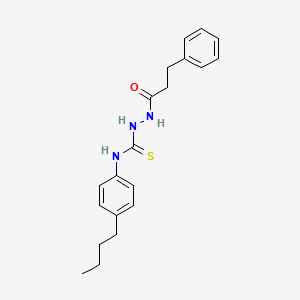
N-(4-butylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-butylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide, also known as BPPT, is a chemical compound that has been of interest to researchers due to its potential applications in the field of medicinal chemistry. BPPT has been shown to possess a range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects.
作用机制
The exact mechanism of action of N-(4-butylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide is not fully understood, but studies have suggested that it may act through multiple pathways. N-(4-butylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide has been found to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. Additionally, N-(4-butylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification genes.
Biochemical and Physiological Effects:
N-(4-butylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide has been shown to possess a range of biochemical and physiological effects. Studies have found that N-(4-butylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide can reduce the production of inflammatory cytokines and reactive oxygen species (ROS) in cells. Additionally, N-(4-butylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. N-(4-butylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide has also been found to have a protective effect on the liver and kidneys, reducing oxidative stress and inflammation in these organs.
实验室实验的优点和局限性
N-(4-butylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has been well-characterized in the literature. Additionally, N-(4-butylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide has been shown to have low toxicity in animal models, making it a potentially safe compound for use in drug development. However, there are also limitations to the use of N-(4-butylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide in lab experiments. Its mechanism of action is not fully understood, and further research is needed to elucidate its effects on specific molecular targets. Additionally, the potential side effects of N-(4-butylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide on human health are not yet known, and further toxicity studies are needed.
未来方向
There are several future directions for research on N-(4-butylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide. One area of interest is the development of N-(4-butylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide as a potential anticancer drug. Further studies are needed to elucidate its mechanism of action and identify specific molecular targets. Additionally, the potential side effects of N-(4-butylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide on human health need to be further explored. Another area of interest is the development of N-(4-butylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide as a potential treatment for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Further studies are needed to determine its efficacy and safety in animal models and human clinical trials. Finally, the potential use of N-(4-butylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide as a neuroprotective agent is also an area of interest, as studies have suggested that it may have a protective effect on the brain in animal models of neurodegenerative diseases.
合成方法
N-(4-butylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide can be synthesized by reacting 4-butylphenylhydrazine with 3-phenylpropanoyl chloride in the presence of sodium bicarbonate. The resulting product is then reacted with carbon disulfide to yield N-(4-butylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide. The synthesis method of N-(4-butylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide has been well-established in the literature, and several modifications have been made to improve the yield and purity of the final product.
科学研究应用
N-(4-butylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide has been the subject of extensive research due to its potential applications in the field of medicinal chemistry. Studies have shown that N-(4-butylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide possesses anti-inflammatory, antioxidant, and antitumor effects. N-(4-butylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide has been found to inhibit the production of inflammatory cytokines and reduce oxidative stress in cells. Additionally, N-(4-butylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide has been shown to induce apoptosis in cancer cells, making it a potential candidate for anticancer drug development.
属性
IUPAC Name |
1-(4-butylphenyl)-3-(3-phenylpropanoylamino)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3OS/c1-2-3-7-17-10-13-18(14-11-17)21-20(25)23-22-19(24)15-12-16-8-5-4-6-9-16/h4-6,8-11,13-14H,2-3,7,12,15H2,1H3,(H,22,24)(H2,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBYUXIMRNQMKQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=S)NNC(=O)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-butylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-amino-1-[2-(phenylthio)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5762463.png)
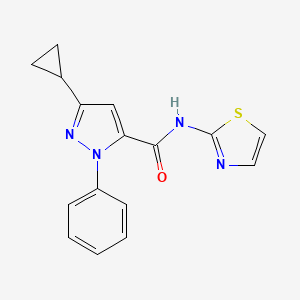
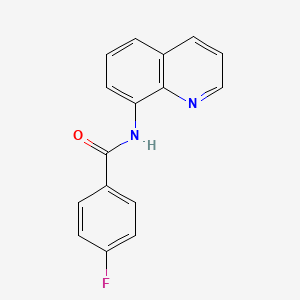
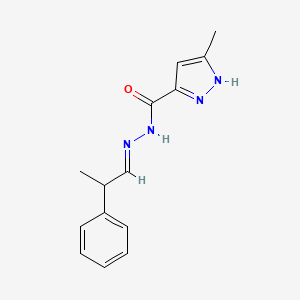
![N~1~-cyclopropyl-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5762499.png)
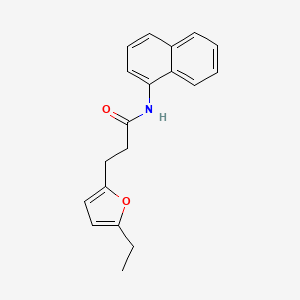
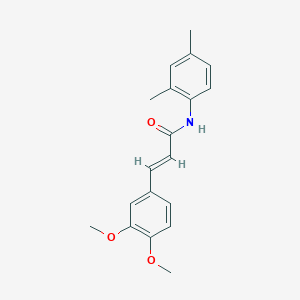
![5-(1-piperidinylsulfonyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5762513.png)
![ethyl 2-[(4-fluorobenzoyl)amino]-4-methyl-5-(1-piperidinylcarbonyl)-3-thiophenecarboxylate](/img/structure/B5762516.png)
![N-(4-chlorophenyl)-N'-{imino[(6-methoxy-4-methyl-2-quinazolinyl)amino]methyl}thiourea](/img/structure/B5762521.png)
